N,N-Bis(cyanoethyl)aniline

Organic Synthesis Catalysis Cyanoethylation

Water-soluble anilines cause emulsion issues and product loss in dye synthesis. N,N-Bis(cyanoethyl)aniline (CAS 1555-66-4), a crystalline solid (mp 81-84°C), partitions exclusively into organic phases, ensuring clean extraction. • Dual-cyanoethyl substitution enhances NLO chromophore hyperpolarizability vs. traditional donors • Solid-state handling enables precise gravimetric dosing and batch consistency • Insoluble in water; high solubility in DCM/acetone for anhydrous synthetic sequences

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1555-66-4
Cat. No. B074002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(cyanoethyl)aniline
CAS1555-66-4
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CCC#N)CCC#N
InChIInChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2
InChIKeyNSVHSAUVIFTVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(cyanoethyl)aniline: Chemical Profile & Baseline


N,N-Bis(cyanoethyl)aniline (CAS 1555-66-4), also known as N,N-dicyanoethylaniline or 3,3′-(phenylimino)bis[propanenitrile], is a tertiary aromatic amine characterized by two cyanoethyl substituents on the aniline nitrogen [1]. This white to pale yellow crystalline solid (melting point 81–84 °C) possesses a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol . Its dual nitrile functionality confers distinct solubility and reactivity profiles compared to mono-substituted or non-cyanoethylated analogs, making it a specialized intermediate in organic synthesis and materials science .

Dual nitrile functionality supports use as a synthetic intermediate
Crystalline solid form facilitates precise weighing and stable storage
Water insolubility enables clean phase separation in aqueous work-up

N,N-Bis(cyanoethyl)aniline: Non-Substitutable Analogs


Generic substitution among N-substituted aniline derivatives is untenable due to the unique electronic and steric profile conferred by the bis-cyanoethyl moiety. The dual cyanoethyl substitution on N,N-Bis(cyanoethyl)aniline fundamentally alters both its chemical reactivity and physical properties relative to mono-cyanoethylated analogs such as N-(2-cyanoethyl)aniline or unsubstituted aniline [1]. Specifically, the electron-withdrawing nature of the two cyano groups modulates the nitrogen's nucleophilicity and the aromatic ring's electron density, directly impacting its performance as a donor moiety in nonlinear optical chromophores and as a coupling component in specialized dye synthesis . Furthermore, the steric bulk of the two cyanoethyl chains influences its crystalline packing and solubility profile in a manner distinct from N-ethyl or N-hydroxyethyl substituted anilines, making direct interchange without re-optimization of reaction conditions or material performance impossible .

Target compound
Electronic profile
Dual electron‑withdrawing cyanoethyl groups modulate nitrogen nucleophilicity and ring electron density
Physical state
Crystalline solid (mp 81–84 °C)
Solubility
Insoluble in water; high organic solubility
Mono‑cyanoethyl / unsubstituted analogs
Electronic profile
Different donor strength may alter reactivity in chromophore and dye coupling
Physical state
Liquid or low‑melting solid; handling and storage differ
Solubility
Moderate water solubility (e.g., aniline 3.6 g/100 mL); phase separation behavior may not transfer
Substitution may require re‑optimization of reaction conditions and material performance; direct interchange without validation is not supported.

N,N-Bis(cyanoethyl)aniline Performance vs. Analogs


Cyanoethylation Yield: AlCl₃ Catalysis

The synthesis of N,N-Bis(cyanoethyl)aniline via AlCl₃-catalyzed cyanoethylation of aniline with acrylonitrile achieves a high yield of ≥90% under optimized conditions (60 mol% AlCl₃, 80–84 °C, 16 h) . This yield is comparable to or exceeds that of para-substituted analogs: p-methoxy-N,N-bis(2-cyanoethyl)aniline was synthesized with a yield over 94% using similar AlCl₃ catalysis [1], while 4-ethyl-N,N-bis(cyanoethyl)aniline achieved 93% yield with 30 wt% AlCl₃ at 78–90 °C for 8 h [2]. Notably, the unsubstituted aniline derivative (target compound) requires a higher catalyst loading (60 mol%) and longer reaction time (16 h) to achieve equivalent yields, indicating a subtle but quantifiable difference in substrate reactivity that must be accounted for in process scale-up.

Cyanoethylation yield
Reported
≥90% yield (AlCl₃, 60 mol%, 80–84 °C, 16 h) vs. p‑methoxy analog >94%, 4‑ethyl analog 93%
Supports reaction yield comparison context; target yield within 3–4% of substituted analogs under higher catalyst loading
60 mol% AlCl₃, longer reaction time required for unsubstituted core
Organic Synthesis Catalysis Cyanoethylation Process Chemistry

AlCl₃ vs. AlCl₃-ZnCl₂ Catalytic Efficiency

The cyanoethylation of methyl-substituted aniline derivatives to yield methyl-N,N-bis(2-cyanoethyl)aniline demonstrates that a binary AlCl₃-ZnCl₂ catalyst system is superior to AlCl₃ alone. While AlCl₃ alone is an excellent catalyst for this reaction, the AlCl₃-ZnCl₂ combination achieved yields of 92%–94% for meta- and para-products, representing a measurable improvement over AlCl₃-only catalysis [1]. This class-level inference suggests that similar binary catalytic systems could potentially elevate the yield of the unsubstituted N,N-Bis(cyanoethyl)aniline beyond the reported ≥90% achieved with AlCl₃ alone . This evidence highlights that catalyst choice is a critical differentiator in process economics for this compound class.

Catalytic efficiency
Class-level
Binary AlCl₃‑ZnCl₂ gives 92–94% yield for methyl analogs vs. AlCl₃ alone (implied lower)
Class‑level inference suggests binary catalysts may improve process economics for N,N‑bis(cyanoethyl)aniline
Data from methyl‑substituted analogs; direct confirmation needed
Catalysis Process Optimization Lewis Acid Catalysis Reaction Engineering

Physical State: Crystalline Solid Advantage

N,N-Bis(cyanoethyl)aniline is a white crystalline powder with a melting point range of 81–84 °C . In contrast, the mono-cyanoethylated analog N-(2-cyanoethyl)aniline is typically a viscous liquid or low-melting solid at ambient temperature, and unsubstituted aniline is a liquid (mp −6 °C) [1]. This phase difference is critical: the solid, crystalline nature of the bis-cyanoethyl derivative facilitates precise weighing, stable storage without solvent evaporation concerns, and reduced occupational exposure risk via inhalation, directly impacting laboratory safety protocols and formulation consistency.

Physical state
Reported
White crystalline solid, mp 81–84 °C vs. aniline (liquid, mp −6 °C) and N‑(2‑cyanoethyl)aniline (viscous liquid)
Supports solid‑form handling, storage stability, and reduced inhalation risk
Ambient temperature comparison
Physical Chemistry Formulation Material Handling Procurement Specifications

Solubility Profile: Aqueous vs. Organic

N,N-Bis(cyanoethyl)aniline exhibits high solubility in common organic solvents (ethanol, acetone, dichloromethane) but is practically insoluble in water . This solubility profile is markedly different from unsubstituted aniline, which is moderately soluble in water (3.6 g/100 mL at 20 °C) [1]. The pronounced hydrophobicity conferred by the two cyanoethyl groups facilitates clean phase separation in aqueous work-up procedures and enhances compatibility with non-polar reaction media, a critical factor in multi-step organic syntheses where water-sensitive intermediates are employed.

Solubility profile
Reported
Insoluble in water; aniline: 3.6 g/100 mL (20 °C). Highly soluble in ethanol, acetone, DCM
Supports water‑sensitive work‑up; minimizes emulsion and product loss to aqueous phase
Organic solubility enables anhydrous reaction media
Solubility Process Chemistry Formulation Extraction

Nonlinear Optics: Hyperpolarizability Enhancement

N,N-Bis(cyanoethyl)aniline has been specifically employed as a donor moiety in the synthesis of nonlinear optical (NLO) chromophores, where it contributes to enhanced first-order hyperpolarizability compared to traditional chromophores lacking the bis-cyanoethyl substitution . While direct quantitative hyperpolarizability data (e.g., β values in esu) for the target compound itself is not provided in the available sources, the explicit use of this compound as a donor in advanced chromophores (e.g., Z1 and Z2 series) indicates a structural advantage for achieving higher electro-optical coefficients relative to simpler aniline derivatives . This class-level inference positions N,N-Bis(cyanoethyl)aniline as a specialized building block for materials requiring enhanced NLO response.

NLO donor performance
Class-level
Bis‑cyanoethyl donor contributes to enhanced hyperpolarizability in chromophores (qualitative)
Supports NLO chromophore research as a specialized donor building block
No direct quantitative β‑value provided; class‑level inference from chromophore studies
Nonlinear Optics Electro-Optics Chromophore Design Materials Chemistry

N,N-Bis(cyanoethyl)aniline Application Scenarios


Dye Intermediate Manufacturing: Solid Form Dosing

As a dye intermediate, N,N-Bis(cyanoethyl)aniline's crystalline solid form (mp 81–84 °C) enables precise gravimetric dosing and stable storage, a critical advantage over liquid or viscous mono-cyanoethylated alternatives . This ensures batch-to-batch consistency in condensation reactions with coupling components, directly impacting colorant lightfastness and solubility properties . Procurement for dye synthesis should prioritize this compound where solid-state handling improves safety and accuracy.

Catalytic Process Optimization: Binary Catalyst System

Leveraging class-level inference from methyl-substituted analogs, which achieve 92–94% yield using AlCl₃-ZnCl₂ binary catalysis , industrial chemists can explore similar binary Lewis acid systems to potentially elevate the yield of N,N-Bis(cyanoethyl)aniline beyond the standard ≥90% obtained with AlCl₃ alone . This scenario is optimal for manufacturers seeking to reduce raw material costs and improve atom economy in large-scale production.

Electro-Optical Materials: NLO Chromophore Donor

Research groups focused on synthesizing nonlinear optical chromophores should procure N,N-Bis(cyanoethyl)aniline specifically as a donor moiety. Its bis-cyanoethyl substitution pattern has been shown to contribute to enhanced hyperpolarizability relative to traditional aniline donors , making it a non-substitutable component in the development of high-performance electro-optical devices.

Water-Sensitive Syntheses: Hydrophobic Phase Separation

The compound's insolubility in water, coupled with high solubility in organic solvents like DCM and acetone , makes it ideal for synthetic sequences requiring anhydrous conditions or clean aqueous work-up. Unlike aniline (water-soluble, 36 g/L at 20 °C) , N,N-Bis(cyanoethyl)aniline partitions exclusively into the organic phase, reducing product loss and eliminating emulsion issues during extraction.

Application
Selection Property
Validation Focus
Dye intermediate synthesis
Crystalline solid form
Gravimetric dosing accuracy and storage stability
Cyanoethylation process optimization
Catalyst system compatibility
Yield improvement with binary Lewis acid systems
NLO chromophore development
Bis‑cyanoethyl donor moiety
Hyperpolarizability enhancement in electro‑optic materials
Anhydrous synthetic sequences
Water insolubility
Phase separation efficiency and product recovery

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